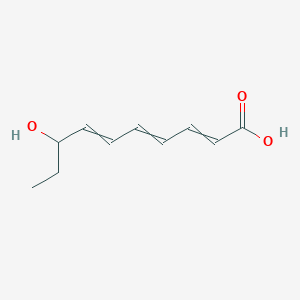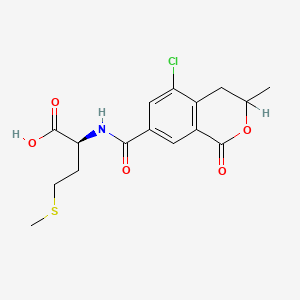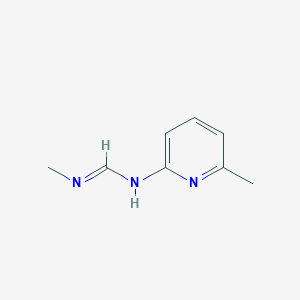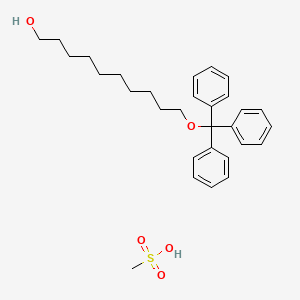
Methanesulfonic acid;10-trityloxydecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;10-trityloxydecan-1-ol is a compound that combines the properties of methanesulfonic acid and 10-trityloxydecan-1-ol. Methanesulfonic acid is a strong, colorless, and odorless acid with the molecular formula CH₃SO₃H. It is known for its high chemical stability and low toxicity, making it a valuable reagent in various industrial applications . 10-trityloxydecan-1-ol is an organic compound that features a trityl-protected alcohol group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanesulfonic acid is typically synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine as oxidizing agents . The reaction conditions involve moderate temperatures and pressures to ensure high yields and purity. For 10-trityloxydecan-1-ol, the synthesis involves the protection of decan-1-ol with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group.
Industrial Production Methods: Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . The production of 10-trityloxydecan-1-ol on an industrial scale involves similar protection reactions, but with optimized conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methanesulfonic acid undergoes various types of chemical reactions, including esterification, alkylation, and sulfonation . It is a non-oxidizing acid, making it suitable for reactions that require strong acidity without oxidation. 10-trityloxydecan-1-ol can undergo deprotection reactions to remove the trityl group, revealing the free hydroxyl group for further functionalization.
Common Reagents and Conditions: Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . The reactions are typically carried out under acidic conditions with methanesulfonic acid acting as a catalyst. For 10-trityloxydecan-1-ol, deprotection is achieved using acids such as hydrochloric acid or trifluoroacetic acid under mild conditions to avoid damaging the alcohol group.
Major Products: The major products formed from reactions involving methanesulfonic acid include esters, alkylated compounds, and sulfonated derivatives . For 10-trityloxydecan-1-ol, the primary product is decan-1-ol after deprotection, which can then be further modified for various applications.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid is extensively used in scientific research due to its strong acidity and stability . It is employed as a catalyst in esterification and alkylation reactions, as well as in the production of biodiesel. In electrochemistry, methanesulfonic acid-based electrolytes are used in redox flow batteries and electrodeposition processes . 10-trityloxydecan-1-ol is used in organic synthesis as a protected alcohol, allowing for selective reactions on other functional groups without interference from the hydroxyl group.
Wirkmechanismus
Methanesulfonic acid exerts its effects through its strong acidic nature, which facilitates protonation and activation of substrates in various chemical reactions . It acts as a Brønsted acid, donating protons to reactants and stabilizing transition states. The mechanism of action for 10-trityloxydecan-1-ol involves the protection and deprotection of the hydroxyl group, allowing for controlled functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid is often compared to other strong acids such as sulfuric acid, hydrochloric acid, and nitric acid . It is unique in its non-oxidizing nature and high chemical stability, making it suitable for reactions that require strong acidity without oxidation. Similar compounds to 10-trityloxydecan-1-ol include other trityl-protected alcohols, such as 10-trityloxydecan-2-ol and 10-trityloxydecan-3-ol, which offer similar protective properties for hydroxyl groups during synthesis.
Eigenschaften
CAS-Nummer |
65686-46-6 |
|---|---|
Molekularformel |
C30H40O5S |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
methanesulfonic acid;10-trityloxydecan-1-ol |
InChI |
InChI=1S/C29H36O2.CH4O3S/c30-24-16-5-3-1-2-4-6-17-25-31-29(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;1-5(2,3)4/h7-15,18-23,30H,1-6,16-17,24-25H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
GGTIBBGNRAGIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


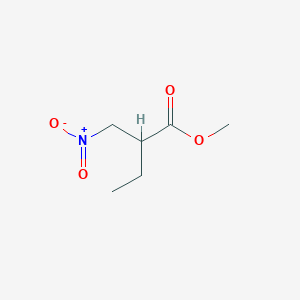
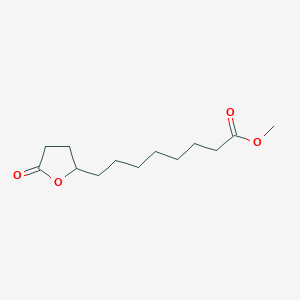


![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
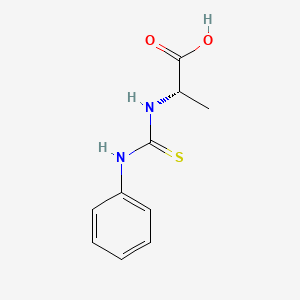
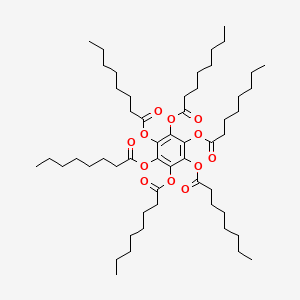
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
